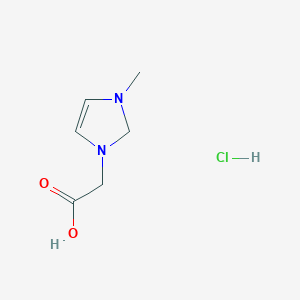
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a carboxymethyl group attached to the imidazolium ring, which imparts unique chemical properties. Imidazolium salts are known for their versatility and are widely used in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloroacetic acid reacts with the imidazole ring to form the carboxymethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The product is typically purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The imidazolium ring can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets and pathways. The carboxymethyl group can interact with enzymes and receptors, modulating their activity. The imidazolium ring can also participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazolium Chloride: Lacks the carboxymethyl group, resulting in different chemical properties and applications.
1-Carboxymethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide: Contains a different anion, which can affect its solubility and reactivity.
1-Methoxycarbonylmethyl-3-methylimidazolium Chloride: Has a methoxycarbonyl group instead of a carboxymethyl group, leading to variations in reactivity and applications.
Uniqueness
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the carboxymethyl group, which imparts specific chemical properties and reactivity. This makes it suitable for a wide range of applications, from catalysis to biomedical research.
Propiedades
Número CAS |
700370-07-6 |
|---|---|
Fórmula molecular |
C6H11ClN2O2 |
Peso molecular |
178.62 |
Nombre IUPAC |
2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
Clave InChI |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
SMILES canónico |
CN1CN(C=C1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















